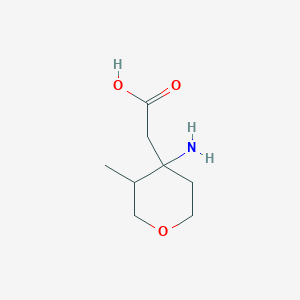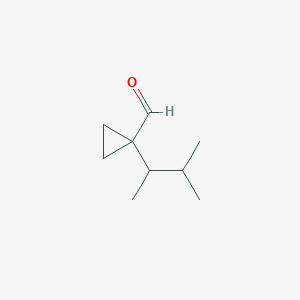
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O. It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a carbaldehyde group and a 3-methylbutan-2-yl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. For example, the reaction of 3-methylbut-2-ene with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane derivative. The reaction conditions typically involve the use of a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(3-Methylbutan-2-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(3-Methylbutan-2-yl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropane ring can undergo ring-opening reactions, generating reactive intermediates that can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the 3-methylbutan-2-yl substituent, making it less sterically hindered.
1-(2-Methylpropyl)cyclopropane-1-carbaldehyde: Similar structure but with a different alkyl substituent.
1-(3-Methylbutan-2-yl)cyclopropane-1-methanol: The reduced form of the aldehyde compound.
Uniqueness
1-(3-Methylbutan-2-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an aldehyde group, which confer distinct reactivity and potential for diverse chemical transformations. The 3-methylbutan-2-yl substituent adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(3-methylbutan-2-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-7(2)8(3)9(6-10)4-5-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
QSKJIRKDOOASFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methylamino)methyl]pyrimidin-4-amine](/img/structure/B13294023.png)
![Dimethyl({3-[(3-methylcyclopentyl)amino]propyl})amine](/img/structure/B13294033.png)
![{5-[(Butylamino)methyl]furan-2-yl}methanol](/img/structure/B13294039.png)
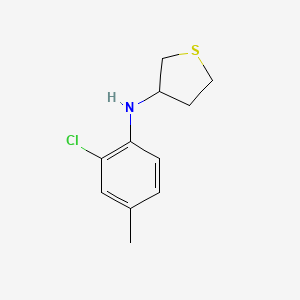
![1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13294060.png)
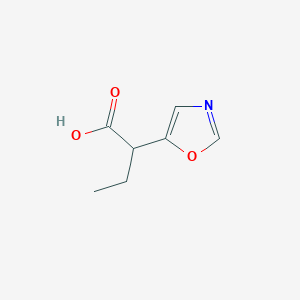
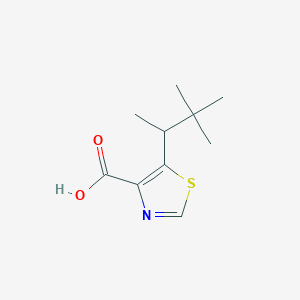
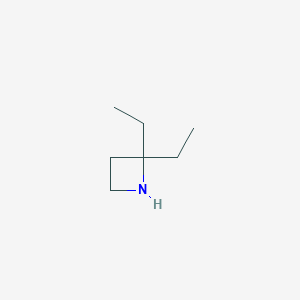
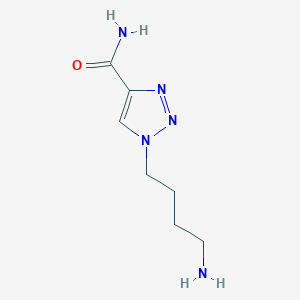
![3,3-Dimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13294105.png)
![4-Chloro-2-propylthieno[2,3-d]pyrimidine](/img/structure/B13294111.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-6-chloropyridin-3-amine](/img/structure/B13294113.png)
